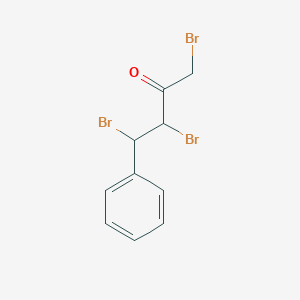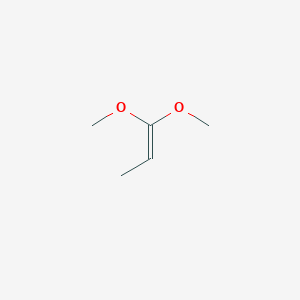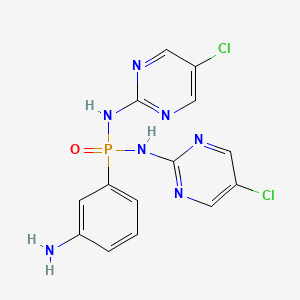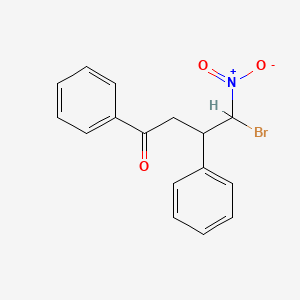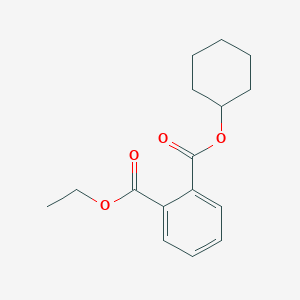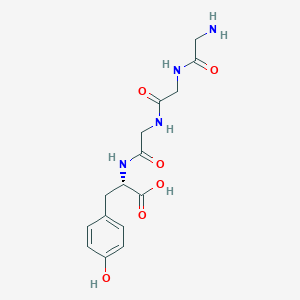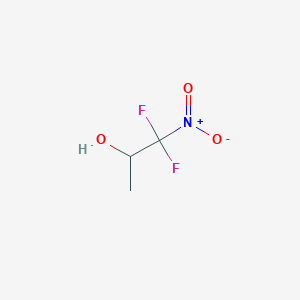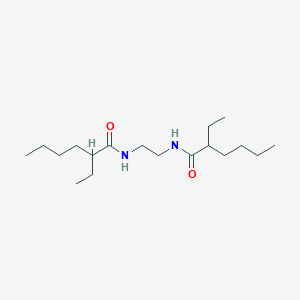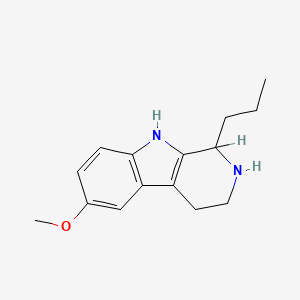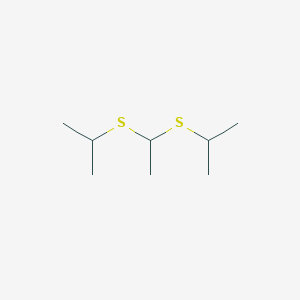
1,1-Bis(isopropylthio)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(isopropylthio)ethane is an organic compound with the molecular formula C8H18S2 It consists of an ethane backbone with two isopropylthio groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(isopropylthio)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with isopropylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(isopropylthio)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out using different reagents and conditions to obtain specific products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the compound into its corresponding thiol derivatives.
Substitution: Substitution reactions involve the replacement of one or both isopropylthio groups with other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives. Substitution reactions can lead to the formation of various substituted ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(isopropylthio)ethane has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets and pathways, aiming to develop new drugs or treatments.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,1-Bis(isopropylthio)ethane involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(isopropylthio)ethane: This compound has a similar structure but with the isopropylthio groups attached to different carbon atoms. It exhibits different chemical properties and reactivity compared to 1,1-Bis(isopropylthio)ethane.
1,1-Bis(phenylthio)ethane: In this compound, the isopropylthio groups are replaced with phenylthio groups. It has distinct chemical characteristics and applications.
1,1-Bis(methylthio)ethane: This compound features methylthio groups instead of isopropylthio groups
Uniqueness
This compound is unique due to its specific arrangement of isopropylthio groups on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets further highlights its uniqueness among similar compounds.
Eigenschaften
CAS-Nummer |
6496-97-5 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
2-(1-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 |
InChI-Schlüssel |
XCCGGSNCHLZULL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(C)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


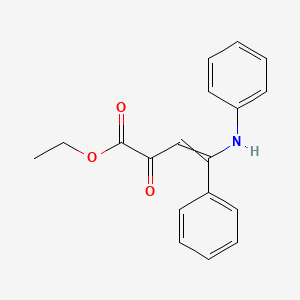
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
